molecular formula C14H12FNO4S B4029104 methyl 4-(4-fluorophenyl)-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate

methyl 4-(4-fluorophenyl)-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B4029104
M. Wt: 309.31 g/mol
InChI Key: KQBOXIPFZFITRZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C14H12FNO4S and its molecular weight is 309.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.04710720 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Chemical Synthesis

Research into fluorinated and thiophene-containing compounds has highlighted their significance in material science and chemical synthesis. For instance, the crystal structure analysis of fluorinated thiophene derivatives reveals insights into their potential applications in creating new materials with desired properties, such as in the development of organic semiconductors and sensors (Nagaraju et al., 2018). Another study focused on the synthesis of polyfunctionalized piperidone oxime ethers, including fluorophenyl and methoxycarbonyl motifs, demonstrating their cytotoxic activity and potential in anticancer drug development (Parthiban et al., 2011).

Pharmacology and Biomedical Research

Several compounds structurally similar to methyl 4-(4-fluorophenyl)-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate have been synthesized and evaluated for their biological activities. For example, research on thiophene derivatives has shown pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential as novel tumor-selective compounds (Thomas et al., 2017). Another study synthesized Schiff bases using a similar compound and evaluated them for antimicrobial activity, underscoring the versatility of these molecules in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Electronics and Optoelectronics

Research into fluorinated and thiophene-based compounds extends into the realm of molecular electronics and optoelectronics. For instance, studies on the synthesis and characterization of compounds like methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate provide insights into their electronic properties and potential applications in developing new optoelectronic devices (Mary et al., 2014).

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(methoxycarbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-19-13(17)11-10(8-3-5-9(15)6-4-8)7-21-12(11)16-14(18)20-2/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBOXIPFZFITRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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